2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrano[4,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves a multi-component reaction. One efficient method involves the reaction of 2-chloroquinoline-3-carbaldehyde with 4-chlorobenzaldehyde, malononitrile, and dimedone under basic conditions. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the desired pyrano[4,3-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multi-component reaction approach mentioned above can be scaled up for industrial synthesis, given its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for 2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core and functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]quinoline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also show a wide range of biological activities and are structurally related due to their aromatic heterocyclic nature.
Uniqueness
2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both chloro and nitrile functional groups
Properties
Molecular Formula |
C15H10Cl2N2O |
---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
2-chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10Cl2N2O/c16-10-3-1-9(2-4-10)14-11(7-18)15(17)19-13-5-6-20-8-12(13)14/h1-4H,5-6,8H2 |
InChI Key |
AQXRMNDTJFQFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)Cl |
Origin of Product |
United States |
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